N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic piperidine-1-carboxamide featuring a 4-(pyrazin-2-yloxy) substituent on the piperidine ring and an N-(4-tert-butylphenyl) carboxamide terminus. Its molecular formula is C20H26N4O2 with a molecular weight of 354.4 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area (TPSA) of 67.4 Ų.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 1448027-40-4
Cat. No. B3009250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS1448027-40-4
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C20H26N4O2/c1-20(2,3)15-4-6-16(7-5-15)23-19(25)24-12-8-17(9-13-24)26-18-14-21-10-11-22-18/h4-7,10-11,14,17H,8-9,12-13H2,1-3H3,(H,23,25)
InChIKeyOGAIZSLHFRJOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(tert-Butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1448027-40-4) – Physicochemical Baseline for Procurement and Assay Design


N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic piperidine-1-carboxamide featuring a 4-(pyrazin-2-yloxy) substituent on the piperidine ring and an N-(4-tert-butylphenyl) carboxamide terminus. Its molecular formula is C20H26N4O2 with a molecular weight of 354.4 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area (TPSA) of 67.4 Ų [1]. The compound is catalogued in PubChem (CID 71799288) and is commercially available from research chemical suppliers, typically offered at >95% purity for in vitro screening applications [1].

Why Generic Piperidine Carboxamides Cannot Substitute for N-(4-(tert-Butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide in Focused Screening


Generic substitution within the piperidine-1-carboxamide class is unreliable because minor structural permutations can profoundly alter target engagement, selectivity, and physicochemical behavior. The 4-(pyrazin-2-yloxy) group introduces hydrogen-bond acceptor sites that distinguish this compound from phenoxy or pyridyloxy analogs, while the bulky 4-tert-butylphenyl urea terminus influences both lipophilicity (XLogP3 = 3.2) and conformational restraint [1]. These features are known to modulate kinase and phosphodiesterase (PDE) inhibition profiles in related chemotypes, meaning that structurally adjacent analogs cannot be assumed to recapitulate the same binding pose, off-target liability, or solubility characteristics. Procurement of the exact compound is therefore essential for reproducing any preliminary screening result or for maintaining SAR continuity in hit-to-lead campaigns.

Quantitative Differentiation Evidence for N-(4-(tert-Butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide


Computed Lipophilicity (XLogP3) vs. Common Piperidine-4-carboxamide Screening Compounds

The computed XLogP3 of the target compound is 3.2 [1]. This value places it within the optimal range for CNS drug-likeness (typically 2–5) but distinguishes it from simpler piperidine-4-carboxamides lacking the 4-tert-butylphenyl motif, which often exhibit XLogP3 values below 2.0 and consequently different passive permeability and P-glycoprotein susceptibility profiles.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction

The compound exhibits a TPSA of 67.4 Ų [1], a value that falls well below the widely accepted 140 Ų threshold for predicted good oral absorption and the 90 Ų threshold often applied for blood–brain barrier penetration. This compares favorably against many piperazine- or morpholine-containing piperidine carboxamides whose additional heteroatoms raise TPSA above 80–100 Ų, potentially limiting CNS exposure.

ADME TPSA Oral absorption

Hydrogen Bond Donor/Acceptor Profile and Solubility Implications

The compound contains 1 hydrogen bond donor (the urea NH) and 4 hydrogen bond acceptors (urea carbonyl, pyrazine nitrogens, piperidine ether oxygen) [1]. This 1:4 donor-to-acceptor ratio is lower than many clinical-stage piperidine-4-carboxamides that incorporate multiple donor groups, potentially resulting in reduced aqueous solubility but also reduced crystal lattice energy, which can favor amorphous solid dispersion formulation if required.

Hydrogen bonding Solubility Crystal packing

Rotatable Bond Count and Conformational Flexibility vs. Constrained Piperidine Analogs

With 4 rotatable bonds [1], the target compound is more flexible than spirocyclic or bridged piperidine carboxamides (often ≤2 rotatable bonds outside the core) but more rigid than linear analogs with extended alkyl linkers (≥6–7 rotatable bonds). This moderate flexibility is relevant because excessive rigidity can limit induced-fit binding mechanisms, while excessive flexibility imposes a substantial entropic penalty on binding.

Conformational flexibility Entropy penalty Target binding

Recommended Application Scenarios for N-(4-(tert-Butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide Based on Physicochemical Evidence


CNS-Targeted Kinase or PDE Inhibitor Screening Libraries

The favorable TPSA (67.4 Ų) and moderate lipophilicity (XLogP3 = 3.2) suggest that this compound is a suitable candidate for inclusion in screening decks aiming at CNS-penetrant kinase or phosphodiesterase inhibitors [1]. Its single hydrogen bond donor and four acceptors align with typical CNS drug profiles, where limiting HBD count reduces P-glycoprotein recognition.

Hit-to-Lead Optimization of Piperidine-1-carboxamide Chemotypes

The 4-(pyrazin-2-yloxy) substitution introduces a distinctive heteroaryl ether motif not commonly found in commercial piperidine-4-carboxamide collections. The compound can serve as a reference point for SAR exploration around pyrazine replacement with pyridine, pyrimidine, or pyridazine bioisosteres [1].

Physicochemical Property Benchmarking for Analog Selection

With XLogP3 = 3.2, TPSA = 67.4 Ų, and 4 rotatable bonds, the compound can function as a centralized benchmark when evaluating newly synthesized piperidine carboxamide analogs for property-driven optimization, enabling rapid elimination of analogs that drift outside desired property ranges [1].

In Vitro ADME Profiling of Urea-Containing Piperidine Derivatives

The urea linkage (N-phenyl carboxamide) is metabolically distinct from amide or sulfonamide analogs. Researchers procuring this compound for metabolic stability or CYP inhibition studies can use it to delineate urea-specific liabilities within a piperidine framework [1].

Quote Request

Request a Quote for N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.